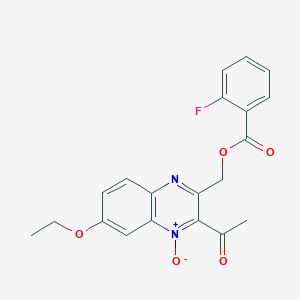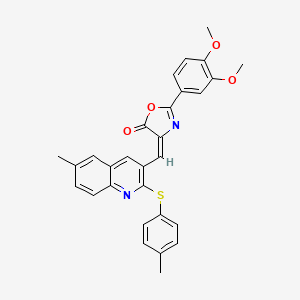![molecular formula C25H28N4O B7687026 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as TAK-659, is a small-molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of pyrazoloquinoline derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
作用机制
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits BTK by binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules in the BCR pathway. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is rapidly absorbed and reaches peak plasma concentrations within 2-4 hours after oral administration. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is extensively metabolized in the liver and excreted in the feces and urine. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects on body weight, organ weight, or hematological parameters.
实验室实验的优点和局限性
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also shown promising anti-tumor activity in preclinical studies, making it a promising candidate for further development. However, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has some limitations, including its potential to cause off-target effects due to its inhibition of other kinases besides BTK. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide may also have limited efficacy in certain cancer types, and further studies are needed to determine its optimal dosing and treatment duration.
未来方向
There are several future directions for the development of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential avenue is the combination of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the investigation of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in combination with other BTK inhibitors to overcome resistance to BTK inhibition. Additionally, further studies are needed to determine the optimal dosing and treatment duration of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in different cancer types. Overall, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has the potential to be a valuable addition to the arsenal of anti-cancer agents and warrants further investigation.
合成方法
The synthesis of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a series of steps that include the reaction of 3-amino-4-chloroquinoline with 1-bromo-2-tert-butylbenzene to form the intermediate compound, 4-chloro-N-(1-tert-butyl-2-(4-chloroquinolin-3-yl)ethyl)benzamide. This intermediate compound is then reacted with 1-bromo-1-butene to obtain the final product, 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. The synthesis of 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been optimized to produce high yields of the compound with high purity.
科学研究应用
4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its anti-tumor activity in a variety of cancer types including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide inhibits the growth of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key signaling molecule in the B-cell receptor (BCR) pathway. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to be more potent than other BTK inhibitors, such as ibrutinib, and has the potential to overcome resistance to BTK inhibitors. 4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor.
属性
IUPAC Name |
4-tert-butyl-N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-5-6-15-29-23-20(16-18-9-7-8-10-21(18)26-23)22(28-29)27-24(30)17-11-13-19(14-12-17)25(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMCDDFQLYCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

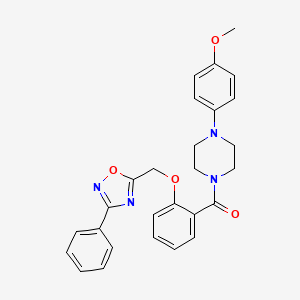

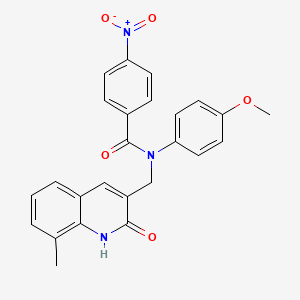
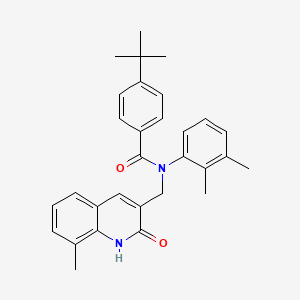

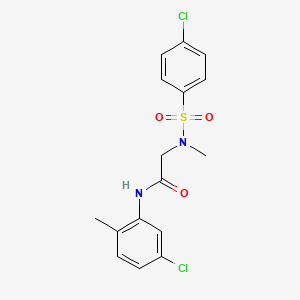
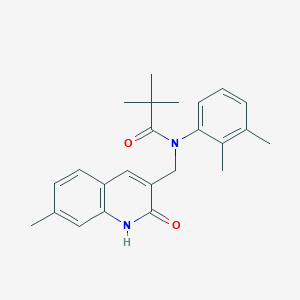
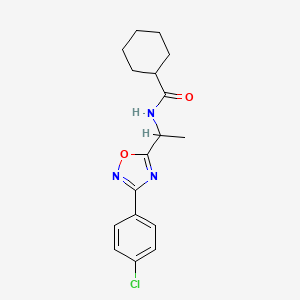

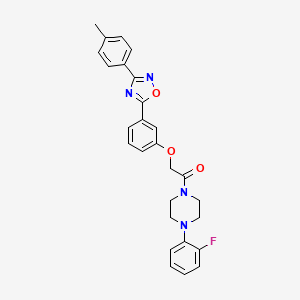
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
